molecular formula C9H7NO2 B6252593 methyl 3-ethynylpyridine-4-carboxylate CAS No. 1196156-21-4

methyl 3-ethynylpyridine-4-carboxylate

Cat. No.: B6252593
CAS No.: 1196156-21-4
M. Wt: 161.2
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Description

Methyl 3-ethynylpyridine-4-carboxylate is an organic compound with the molecular formula C9H7NO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound features an ethynyl group (C≡C) attached to the third carbon and a carboxylate ester group (COOCH3) attached to the fourth carbon of the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-ethynylpyridine-4-carboxylate can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, which couples an ethynyl group to a halogenated pyridine derivative. The reaction typically uses a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Another method involves the direct alkylation of 3-ethynylpyridine with methyl chloroformate in the presence of a base like potassium carbonate. This reaction proceeds under mild conditions and yields the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethynylpyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or other oxygenated derivatives.

    Reduction: The compound can be reduced to form corresponding alkenes or alkanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-ethynylpyridine-4-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-ethynylpyridine-4-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, while the pyridine ring can engage in π-π interactions or hydrogen bonding. These interactions can alter cellular pathways and lead to the desired biological effects.

Comparison with Similar Compounds

Methyl 3-ethynylpyridine-4-carboxylate can be compared with other pyridine derivatives, such as:

    Methyl 3-ethynylpyridine-2-carboxylate: Similar structure but with the carboxylate group at the second position, leading to different reactivity and applications.

    Ethyl 3-ethynylpyridine-4-carboxylate: Similar structure but with an ethyl ester group, affecting its physical properties and reactivity.

    3-Ethynylpyridine: Lacks the carboxylate ester group, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in various fields.

Properties

CAS No.

1196156-21-4

Molecular Formula

C9H7NO2

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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